Thiocolchicine

Catalog No.
S548489
CAS No.
2730-71-4
M.F
C22H25NO5S
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocolchicine

CAS Number

2730-71-4

Product Name

Thiocolchicine

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1

InChI Key

CMEGANPVAXDBPL-INIZCTEOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

thiocholchicine, thiocolchicine

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Description

The exact mass of the compound Thiocolchicine is 415.14534 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186301. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thiocolchicine is a naturally occurring alkaloid produced by certain fungi and colchicum plants []. It has become a valuable tool in cell biology research due to its ability to disrupt cell division, specifically by targeting microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes like cell division (mitosis), intracellular transport, and maintaining cell shape [].

Disrupting Mitosis

Thiocolchicine binds to tubulin, the building block protein of microtubules, preventing its polymerization []. This disrupts the formation of the mitotic spindle, a structure responsible for separating chromosomes during cell division. By inhibiting spindle formation, thiocolchicine arrests cells in metaphase, a stage of mitosis where chromosomes are aligned at the center of the cell []. Researchers can then study the cellular processes and signaling pathways involved in mitosis by observing cells arrested at this specific stage.

Studying Microtubule Dynamics

Thiocolchicine's ability to depolymerize microtubules allows researchers to study their dynamic behavior within cells. By applying low doses of the drug, scientists can induce the disassembly of existing microtubules and observe their regrowth []. This helps understand the constant reorganization of the microtubule network within a cell and its role in various cellular functions.

Thiocolchicine is an alkaloid, a class of organic nitrogen-containing compounds with various physiological effects []. It is a precursor to another compound, thiocolchicoside, which is the primary active ingredient in some muscle relaxant medications [].


Molecular Structure Analysis

Thiocolchicine has a complex molecular structure with several key features, including a tricyclic ring system and a methoxythiophenyl group []. These features are believed to contribute to its interaction with biological processes [].


Physical And Chemical Properties Analysis

Scientific literature provides some data on thiocolchicine's physical properties. It is reported to be a colorless, crystalline powder with a melting point around 140°C [].

The exact mechanism of thiocolchicine's action is not fully understood, but research suggests it disrupts the formation of microtubules, which are essential components of cell structure and function []. This disruption may explain its observed biological effects.

Thiocolchicine undergoes various metabolic transformations in the body, primarily leading to the formation of metabolites such as 3-demethylthiocolchicine. This metabolite can potentially induce toxicity in dividing cells, raising concerns regarding its safety profile . The compound is rapidly absorbed after oral administration, with a bioavailability of approximately 25% . The pharmacokinetics indicate that after intramuscular administration, peak plasma concentrations are reached within 30 minutes .

Thiocolchicine exhibits notable biological activity, particularly in the context of cancer research. It has been shown to possess antiproliferative properties against various tumor cell lines, with studies indicating that its amine derivatives can break drug resistance in certain cancer types . Additionally, thiocolchicine's interaction with GABA A receptors suggests potential implications for neurological conditions, although its convulsant effects necessitate caution in seizure-prone individuals .

The synthesis of thiocolchicine and its derivatives typically involves complex organic reactions. One notable method includes reductive amination reactions to produce various amine analogs of thiocolchicine. These synthesized compounds have been evaluated for their antiproliferative activities against tumor cell lines, demonstrating significant efficacy in the nanomolar range .

Research indicates that thiocolchicine interacts with several biological targets. Its affinity for GABA A receptors suggests a dual role as both a muscle relaxant and a potential convulsant agent. Studies have shown that thiocolchicine can enhance the effects of NSAIDs when used together, indicating a synergistic interaction that improves therapeutic outcomes for pain management .

Thiocolchicine shares structural similarities with other colchicine derivatives but exhibits unique properties that set it apart. Here are some similar compounds:

  • Colchicine: The parent compound known for its use in treating gout and other inflammatory conditions. Unlike thiocolchicine, colchicine has a well-established mechanism involving microtubule disruption.
  • Demecolcine: An analog of colchicine used in cancer treatment; it has similar mechanisms but varies in potency and side effect profiles.
  • Vincristine: An antineoplastic drug derived from the periwinkle plant, which also affects microtubule dynamics but operates through different pathways than thiocolchicine.

Comparison Table

CompoundMechanism of ActionKey Unique Features
ThiocolchicineAntagonism of GABA A receptorsMuscle relaxant, analgesicConvulsant activity
ColchicineMicrotubule disruptionGout treatmentEstablished use in inflammatory diseases
DemecolcineMicrotubule disruptionCancer treatmentSimilar structure but different potency
VincristineMicrotubule dynamics inhibitionCancer treatmentDerived from plants; different pathways

Thiocolchicine's unique combination of muscle relaxant properties and its interaction with neurotransmitter systems distinguishes it from these similar compounds while still retaining some commonalities in structure and function.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

415.14534407 g/mol

Monoisotopic Mass

415.14534407 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

193.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47541468FI

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H330 (100%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

2730-71-4

Wikipedia

Thiocolchicine

Dates

Modify: 2023-08-15
1: Bartusik D, Tomanek B, Lattová E, Perreault H, Tuszynski J, Fallone G. Derivatives of thiocolchicine and its applications to CEM cells treatment using 19F magnetic resonance ex vivo. Bioorg Chem. 2010 Feb;38(1):1-6. doi: 10.1016/j.bioorg.2009.10.002. Epub 2009 Nov 1. PubMed PMID: 19944446.
2: Passarella D, Peretto B, Blasco y Yepes R, Cappelletti G, Cartelli D, Ronchi C, Snaith J, Fontana G, Danieli B, Borlak J. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. Eur J Med Chem. 2010 Jan;45(1):219-26. doi: 10.1016/j.ejmech.2009.09.047. Epub 2009 Oct 6. PubMed PMID: 19880222.
3: Passarella D, Giardini A, Peretto B, Fontana G, Sacchetti A, Silvani A, Ronchi C, Cappelletti G, Cartelli D, Borlak J, Danieli B. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorg Med Chem. 2008 Jun 1;16(11):6269-85. doi: 10.1016/j.bmc.2008.04.025. Epub 2008 May 28. PubMed PMID: 18468444.
4: Wang B, Pan XD, Liu HY, Yang J, Lü ZY, Zhao JH. Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives. Yao Xue Xue Bao. 2006 Nov;41(11):1057-63. PubMed PMID: 17262947.
5: Danieli B, Giardini A, Lesma G, Passarella D, Silvani A, Appendino G, Noncovich A, Fontana G, Bombardelli E, Sterner O. Synthesis and biological evaluation of paclitaxel-thiocolchicine hybrids. Chem Biodivers. 2004 Feb;1(2):327-45. PubMed PMID: 17191851.
6: Danieli B, Giardini A, Lesma G, Passarella D, Peretto B, Sacchetti A, Silvani A, Pratesi G, Zunino F. Thiocolchicine-podophyllotoxin conjugates: dynamic libraries based on disulfide exchange reaction. J Org Chem. 2006 Mar 31;71(7):2848-53. PubMed PMID: 16555841.
7: Lee SH, Park SK, Kim JM, Kim MH, Kim KH, Chun KW, Cho KH, Youn JY, Namgoong SK. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents. Arch Pharm (Weinheim). 2005 Dec;338(12):582-9. PubMed PMID: 16353277.
8: Raspaglio G, Ferlini C, Mozzetti S, Prislei S, Gallo D, Das N, Scambia G. Thiocolchicine dimers: a novel class of topoisomerase-I inhibitors. Biochem Pharmacol. 2005 Jan 1;69(1):113-21. PubMed PMID: 15588720.
9: Ferri P, Bruno C, Cecchini T, Ciaroni S, Ambrogini P, Guidi L, Cuppini R, Bombardelli E, Morazzoni P, Riva A, Del Grande P. Effects of thiocolchicine on axonal cytoskeleton of the rat peroneus nerve. Exp Toxicol Pathol. 2002 Nov;54(3):211-6. PubMed PMID: 12484558.
10: Banerjee A, Kasmala LT, Hamel E, Sun L, Lee KH. Interaction of novel thiocolchicine analogs with the tubulin isoforms from bovine brain. Biochem Biophys Res Commun. 1999 Jan 19;254(2):334-7. PubMed PMID: 9918839.

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